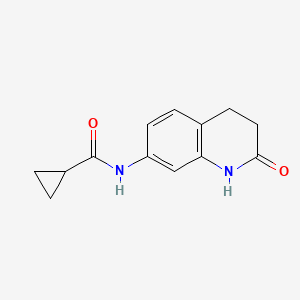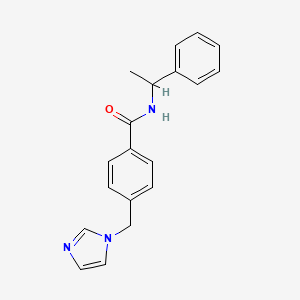
5,6-dimethyl-4-(2,4,6-trichlorophenyl)-3,4-dihydro-2H-1,3,4-oxadiazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-4-(2,4,6-trichlorophenyl)-3,4-dihydro-2H-1,3,4-oxadiazin-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as DMTCL and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DMTCL is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in biological processes. DMTCL has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and topoisomerase II, an enzyme involved in DNA repair. DMTCL has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects:
DMTCL has been shown to have various biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the induction of apoptosis, and the inhibition of cell proliferation. DMTCL has also been shown to have antitumor, antiviral, and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMTCL in lab experiments include its high yield and purity, its ability to inhibit the activity of various enzymes and proteins involved in biological processes, and its potential applications in the development of new drugs. The limitations of using DMTCL in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving DMTCL, including the development of new drugs that target specific biological processes, the study of the mechanism of action of DMTCL, and the exploration of its potential applications in other areas of scientific research. Future research may also focus on the development of new synthesis methods for DMTCL that are more efficient and environmentally friendly.
In conclusion, DMTCL is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMTCL in scientific research.
Métodos De Síntesis
DMTCL can be synthesized using various methods, including the reaction of 2,4,6-trichlorophenyl isocyanate with 2,3-dimethyl-1,3-butadiene in the presence of a catalyst. Another method involves the reaction of 2,4,6-trichlorophenyl isocyanate with 2,3-dimethyl-1,3-butadiene in the presence of a base. Both methods yield DMTCL with a high yield and purity.
Aplicaciones Científicas De Investigación
DMTCL has been used in various scientific research applications, including the development of new drugs and the study of biological processes. DMTCL has been shown to have antitumor, antiviral, and antibacterial properties. It has also been used as a tool for studying the mechanism of action of various biological processes and for developing new drugs that target these processes.
Propiedades
IUPAC Name |
5,6-dimethyl-4-(2,4,6-trichlorophenyl)-3H-1,3,4-oxadiazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O2/c1-5-6(2)18-11(17)15-16(5)10-8(13)3-7(12)4-9(10)14/h3-4H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPUBPAKFIDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)NN1C2=C(C=C(C=C2Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6075130.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)
![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)

![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)
